N,N-dimethyl-3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-sulfonamide
Description
N,N-dimethyl-3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-sulfonamide is a complex organic compound with a unique structure that combines a naphthalene ring with a pyrazolo[4,3-c]pyridine core
Properties
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-21(2)25(23,24)22-11-10-17-16(12-22)18(20-19-17)15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,10-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNMMMAKNBYKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC2=C(C1)C(=NN2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the pyrazolo[4,3-c]pyridine moiety through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process is crucial to ensure the compound’s purity, often involving recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N,N-dimethyl-3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for treating various diseases, such as cancer or neurological disorders.
Industry: The compound may find applications in materials science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Further research is needed to fully elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine: This compound shares the naphthalene moiety but differs in its overall structure and functional groups.
N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine: This compound has a similar nitrogen-rich ligand framework but lacks the naphthalene ring.
Uniqueness
N,N-dimethyl-3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-sulfonamide is unique due to its combination of a naphthalene ring with a pyrazolo[4,3-c]pyridine core. This structure provides distinct chemical and physical properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
